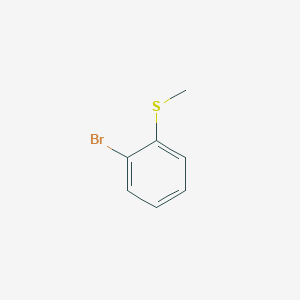

2-Bromothioanisole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAQDUSTXPEHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173275 | |

| Record name | 2-Bromothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19614-16-5 | |

| Record name | 2-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019614165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOTHIOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXS3LF9T6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 2-Bromothioanisole

An In-Depth Technical Guide to the Physical Properties of 2-Bromothioanisole

Introduction

This compound, with the chemical formula C₇H₇BrS, is an aromatic sulfide (B99878) compound.[1][2] Structurally, it consists of a benzene (B151609) ring substituted with a bromine atom at the 2-position and a methylthio group.[1][2] At room temperature, it exists as a clear, colorless to pale yellow liquid with a characteristic sulfurous odor.[1][2] This compound serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries for the development of bioactive molecules and novel pesticides.[2][3] It is also utilized in materials science for creating functionalized organic semiconductors.[2]

Physical Properties

The key are summarized in the table below. These properties are crucial for its handling, application in synthesis, and purification.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₇BrS | - | - |

| Molecular Weight | 203.10 | g/mol | - |

| Appearance | Clear colorless to yellow liquid | - | Room Temperature |

| Melting Point | -24 | °C | - |

| Boiling Point | 145-146 | °C | at 27 mmHg |

| Density | 1.522 | g/mL | at 25 °C |

| Refractive Index | 1.633 | - | at 20 °C (n20/D) |

| Flash Point | >110 | °C | Closed Cup |

| Solubility | Sparingly soluble in water | - | - |

References for table data:[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between 2-bromothiophenol (B30966) and a methylating agent, such as iodomethane, in the presence of a base.[2][3]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key .

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which has a melting point of -24°C, a low-temperature apparatus is required. The general principle involves cooling the substance until it solidifies and then slowly warming it to observe the melting range.

Methodology (Using a Cryostat/Cold Stage):

-

Place a small sample of this compound into a capillary tube.

-

Place the capillary tube in the sample holder of a cryostat or a cold-stage microscope.

-

Rapidly cool the stage to a temperature below the expected melting point (e.g., -40°C) to freeze the sample.

-

Once the sample is completely solid, begin to heat the stage at a slow, controlled rate (e.g., 1-2°C per minute).

-

Observe the sample through the microscope.

-

Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal disappears (the end of the melting range). A pure substance will have a sharp melting point range of 1-2°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Since this compound's boiling point is given at reduced pressure (145-146 °C at 27 mmHg), a vacuum distillation setup is implied. The following describes a microscale method for determining boiling point.

Methodology (Thiele Tube Method):

-

Place a few milliliters of this compound into a small test tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the capillary tube, sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The oil will circulate, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined by measuring the mass of a known volume.

Methodology:

-

Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.

-

Record the mass of the liquid displayed on the balance.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For higher accuracy, a pycnometer (specific gravity bottle) can be used. This involves measuring the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference liquid of known density (like water).

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Methodology (Using an Abbe Refractometer):

-

Ensure the refractometer prisms are clean and dry.[4] Use a soft tissue with a solvent like ethanol or acetone (B3395972) for cleaning.[4]

-

Calibrate the instrument using a standard sample with a known refractive index, typically distilled water (nD = 1.3330 at 20°C).[4]

-

Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.[4][5]

-

Gently close the upper prism and lock it.[4]

-

Turn on the light source and position it to illuminate the prisms.[4]

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.[5]

-

Turn the chromatic dispersion compensator dial to eliminate any color fringe and create a sharp, well-defined borderline between the light and dark areas.[6]

-

Adjust the fine adjustment handwheel to center the borderline exactly on the crosshairs in the eyepiece.[5]

-

Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[5]

-

After the measurement, clean the prisms thoroughly.[6]

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 19614-16-5 [chemicalbook.com]

- 4. hinotek.com [hinotek.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties of 2-Bromothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothioanisole, also known as 1-bromo-2-(methylthio)benzene, is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its utility in the development of pharmaceuticals and other bioactive molecules necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a detailed overview of the melting and boiling points of this compound, along with standardized experimental protocols for their determination.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Property | Value | Conditions |

| Melting Point | -24 °C | (literature value)[1][2][3][4] |

| Boiling Point | 145-146 °C | at 27 mmHg (literature value)[1][2][3][4] |

| 256 °C | (literature value)[5] | |

| Density | 1.522 g/mL | at 25 °C (literature value)[1][2][3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

Since this compound is a liquid at room temperature, its melting point is determined from a frozen sample.

Principle: A small, frozen sample of the substance is heated at a controlled rate. The temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point. For pure crystalline substances, this transition is sharp.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of this compound is drawn into a capillary tube. The tube is then cooled in a low-temperature bath until the sample solidifies completely.

-

Loading the Apparatus: The capillary tube containing the frozen sample is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Equilibration and Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A narrow melting point range is indicative of a pure compound.[4][5]

Boiling Point Determination at Reduced Pressure (Thiele Tube Method)

Given that this compound has a high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Vacuum source and manometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into the small test tube. A capillary tube, with its open end downwards, is placed inside the test tube.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Applying Vacuum: The Thiele tube is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 27 mmHg), as measured by a manometer.

-

Heating: The side arm of the Thiele tube is gently heated.[6] This induces convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[7] This indicates that the vapor pressure of the liquid is equal to the external pressure.

Synthesis Workflow of this compound

The following diagram illustrates a common laboratory synthesis route for this compound from 2-bromothiophenol (B30966) and iodomethane.[2] This workflow highlights the key reagents, reaction conditions, and purification steps.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Analysis of 2-Bromothioanisole: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Bromothioanisole. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science by offering detailed spectroscopic data, experimental protocols, and logical visualizations to aid in structural elucidation and characterization.

¹H and ¹³C NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.48 | Multiplet | Aromatic CH |

| 7.24 | Multiplet | Aromatic CH |

| 7.08 | Multiplet | Aromatic CH |

| 6.97 | Multiplet | Aromatic CH |

| 2.42 | Singlet | -SCH₃ |

Note: The assignments for the aromatic protons are based on general chemical shift regions and may require further 2D NMR experiments for definitive assignment.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C-S |

| 133.2 | C-Br |

| 128.0 | Aromatic CH |

| 127.5 | Aromatic CH |

| 124.6 | Aromatic CH |

| 121.5 | Aromatic CH |

| 15.8 | -SCH₃ |

Note: The specific assignments of the aromatic carbons are based on predictive models and data from similar structures. Definitive assignment would require advanced NMR techniques.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural analysis. Below is a typical experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: The solution is transferred to a 5 mm NMR tube.

-

Filtration (Optional): If the solution contains particulate matter, it should be filtered through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons.

Visualization of NMR Data Correlation

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

References

FT-IR spectrum analysis of 2-Bromothioanisole

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromothioanisole

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of this compound (C₇H₇BrS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a synthetic intermediate.[1] This document details the experimental protocol for acquiring a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, presents a detailed analysis of the vibrational frequencies, and summarizes the key spectral data in a structured format. The logical workflow for spectral acquisition and the relationship between the molecular structure and its spectral signature are illustrated using diagrams.

Introduction to this compound

This compound, also known as 1-bromo-2-(methylthio)benzene, is an aromatic organosulfur compound. It exists as a colorless to pale yellow liquid at room temperature and is characterized by a benzene (B151609) ring substituted with a bromine atom and a methylthio (-SCH₃) group at the ortho positions.[1][2] Its bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the creation of more complex bioactive molecules.[1][3] Accurate characterization of this compound is critical for quality control and reaction monitoring, and FT-IR spectroscopy serves as a rapid, non-destructive, and informative analytical tool for this purpose.[4] FT-IR provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's specific vibrational modes, allowing for the identification of key functional groups.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrS | [6] |

| Molecular Weight | 203.10 g/mol | [6] |

| CAS Number | 19614-16-5 | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.522 g/mL at 25 °C (lit.) | |

| Boiling Point | 145-146 °C / 27 mmHg (lit.) | |

| Refractive Index | n20/D 1.633 (lit.) |

Experimental Protocol: FT-IR Analysis via ATR

The following protocol details the methodology for acquiring an FT-IR spectrum of liquid this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for neat (undiluted) liquid samples, requiring minimal sample preparation.[8]

2.1. Instrumentation and Materials

-

Spectrometer : A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).[2][7]

-

Accessory : A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium). Diamond is robust and suitable for a wide range of samples.[4]

-

Sample : this compound, 97% or higher purity.

-

Cleaning Supplies : Isopropanol (B130326) or ethanol (B145695) and appropriate lint-free wipes.

2.2. Step-by-Step Procedure

-

Instrument Setup : Turn on the FT-IR spectrometer and allow the source and laser to stabilize. Set the spectral range for data collection, typically from 4000 to 400 cm⁻¹ for mid-IR analysis of organic compounds.[4]

-

ATR Crystal Cleaning : Before analysis, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and dry.

-

Background Spectrum Acquisition : With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum. It is recommended to average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[5]

-

Sample Application : Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.[9]

-

Sample Spectrum Acquisition : Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[10]

-

Post-Analysis Cleaning : After the measurement is complete, thoroughly clean the this compound from the ATR crystal using a solvent-moistened wipe followed by a dry wipe.

FT-IR Spectrum Analysis and Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The key regions of interest are the aromatic C-H and C=C vibrations, the aliphatic C-H vibrations of the methyl group, and the characteristic low-frequency vibrations of the C-S and C-Br bonds.

Caption: Experimental workflow for FT-IR analysis of this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Benzene Ring) |

| 2960 - 2850 | Medium-Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₃) |

| ~1570 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibration |

| ~1465 | Medium | C-H Asymmetric Bend (Scissoring) | Aliphatic (-CH₃) / Aromatic Ring |

| ~1430 | Medium | C=C Stretch | Aromatic Ring Skeletal Vibration |

| ~1380 | Medium-Weak | C-H Symmetric Bend (Umbrella) | Aliphatic (-CH₃) |

| ~1020 | Strong | C-H In-plane Bend / Ring Vibration | Aromatic (1,2-disubstituted) |

| ~750 | Strong | C-H Out-of-plane Bend | Aromatic (1,2-disubstituted) |

| 730 - 570 | Medium-Weak | C-S Stretch | Thioether |

| 600 - 500 | Medium-Strong | C-Br Stretch | Aryl Halide |

Note: The exact peak positions and intensities can be influenced by the sample state and instrument. The data presented is based on established vibrational frequency correlation tables and studies on related thioanisole (B89551) derivatives.[5][11][12][13]

Detailed Interpretation

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹) : The weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring. The sharp peaks in the 1570-1430 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring, which are typical for substituted benzenes.[5]

-

Aliphatic Region (3000-2850 cm⁻¹ and 1465-1380 cm⁻¹) : The peaks just below 3000 cm⁻¹ correspond to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group of the thioether moiety. The bending (scissoring and umbrella) modes of this methyl group are observed around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.[13]

-

Fingerprint Region (< 1500 cm⁻¹) : This region contains a wealth of structural information.

-

Substitution Pattern : A strong band around 750 cm⁻¹ is a key indicator of ortho (1,2) disubstitution on a benzene ring, arising from the C-H out-of-plane bending vibrations of the four adjacent hydrogen atoms.[5]

-

C-S and C-Br Vibrations : The stretching vibrations for the carbon-sulfur and carbon-bromine bonds are found at lower wavenumbers. The C-S stretch typically appears in the 730-570 cm⁻¹ range, while the C-Br stretch is found between 600 and 500 cm⁻¹.[13] These bands can be weak and may overlap with other vibrations in the fingerprint region.

-

Caption: Key functional groups of this compound and their IR regions.

Conclusion

FT-IR spectroscopy is an essential analytical technique for the structural confirmation and quality assessment of this compound. By following a standardized ATR-FTIR protocol, a reproducible and high-quality spectrum can be obtained efficiently. The analysis of this spectrum reveals characteristic absorption bands that confirm the presence of the aromatic ring, the methylthio group, the carbon-bromine bond, and the specific ortho-substitution pattern. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H7BrS | CID 88166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19614-16-5 [chemicalbook.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2-溴茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. FTIR [terpconnect.umd.edu]

Synthesis of 2-Bromothioanisole from 2-Bromothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the synthesis of 2-bromothioanisole from 2-bromothiophenol (B30966). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functionalized organic materials.[1][2] Its utility stems from the presence of both a reactive bromine atom and a methylthio group on the benzene (B151609) ring, allowing for diverse subsequent chemical transformations.[1][2] This document outlines a reliable and well-documented laboratory-scale procedure, including a detailed experimental protocol, quantitative data, and process visualizations.

Reaction Overview and Mechanism

The synthesis of this compound from 2-bromothiophenol is typically achieved through a nucleophilic substitution reaction. The process involves the deprotonation of the thiol group in 2-bromothiophenol by a base to form a more nucleophilic thiophenolate anion. This anion then attacks a methylating agent, such as iodomethane (B122720), in an S_N2 (bimolecular nucleophilic substitution) reaction to yield the desired product, this compound.

The overall reaction is as follows:

BrC₆H₄SH + CH₃I + Base → BrC₆H₄SCH₃ + Base·HI

The mechanism involves two primary steps:

-

Deprotonation: A base, commonly sodium hydroxide (B78521), abstracts the acidic proton from the thiol group of 2-bromothiophenol, forming a sodium thiophenolate intermediate.

-

Methylation: The resulting thiophenolate anion acts as a potent nucleophile, attacking the electrophilic methyl group of iodomethane and displacing the iodide ion to form the stable thioether product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents

The following table summarizes the key reactants and reagents required for the synthesis, based on a literature procedure.[3]

| Compound | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |

| 2-Bromothiophenol | C₆H₅BrS | 189.07[4] | 1.0 g | 5.29 |

| Sodium Hydroxide | NaOH | 40.00 | 0.32 g | 7.9 |

| Iodomethane | CH₃I | 141.94 | 0.5 mL | 7.9 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 3.0 mL | - |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 30 mL (3 x 10 mL) | - |

| Water (ice cold) | H₂O | 18.02 | 4.0 mL | - |

| Saturated Saline | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Petroleum Ether | - | - | As needed | - |

Step-by-Step Procedure

The synthesis workflow is outlined below. The reaction should be conducted in a well-ventilated fume hood.

Caption: Experimental workflow for this compound synthesis.

Detailed Steps:

-

Reaction Setup: Under an inert argon atmosphere, dissolve sodium hydroxide (0.32 g, 7.9 mmol) in ethanol (3.0 mL) in a suitable reaction flask equipped with a magnetic stirrer.[3]

-

Addition of Thiophenol: Slowly add 2-bromothiophenol (1.0 g, 5.29 mmol) to the ethanolic NaOH solution. Stir the resulting mixture for 30 minutes at room temperature.[3]

-

Methylation: Add iodomethane (0.5 mL, 7.9 mmol) to the reaction mixture and continue stirring at room temperature for 3 hours.[3]

-

Work-up: Upon completion, quench the reaction by adding 4.0 mL of ice-cold water.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).[3]

-

Washing and Drying: Combine the organic layers and wash them with saturated saline solution. Dry the organic phase over anhydrous sodium sulfate.[3]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.[3]

-

Purification: Purify the resulting crude product by flash column chromatography using petroleum ether as the eluent to afford the pure this compound.[3]

Product Characterization and Data

The final product, this compound, is a clear to pale yellow liquid.[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19614-16-5 | [3][5] |

| Molecular Formula | C₇H₇BrS | [1][2][6] |

| Molecular Weight | 203.10 g/mol | [5][6] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 145-146 °C / 27 mmHg | [3][5] |

| Melting Point | -24 °C | [3][5] |

| Density | 1.522 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.633 | [5][6] |

| Purity (GC) | >96.0% | [7] |

Safety and Handling

-

2-Bromothiophenol: Acutely toxic if swallowed and causes skin and eye irritation. It has a strong, unpleasant odor.

-

Iodomethane: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane: Volatile and a suspected carcinogen.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed within a certified chemical fume hood.

Conclusion

The methylation of 2-bromothiophenol using iodomethane and sodium hydroxide in ethanol is an effective and straightforward method for the synthesis of this compound. The protocol provides a reliable pathway to obtain this versatile chemical intermediate with good purity after standard purification techniques. This guide offers the necessary data and procedural details to assist researchers in successfully performing this synthesis for applications in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 19614-16-5 [chemicalbook.com]

- 4. 2-BROMOTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 97 19614-16-5 [sigmaaldrich.com]

- 6. This compound 97 19614-16-5 [sigmaaldrich.com]

- 7. This compound | 19614-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | C7H7BrS | CID 88166 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Nucleophilic Aromatic Substitution in the Synthesis of 2-Bromothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the synthesis of 2-Bromothioanisole via the Nucleophilic Aromatic Substitution (SNAr) mechanism. It delves into the reaction kinetics, experimental protocols, and critical factors influencing the reaction, offering valuable insights for professionals in chemical research and drug development.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups.[1] However, the synthesis of this compound from substrates like 1,2-dibromobenzene (B107964) demonstrates that the reaction can proceed even without strong activation, albeit under specific conditions.

The generally accepted mechanism for SNAr reactions involves a two-step process:

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group.[2][3]

The overall process results in the net substitution of the leaving group with the nucleophile. It is important to note that SNAr is distinct from SN1 and SN2 reactions, as aryl halides are generally unreactive under typical SN1 and SN2 conditions due to the instability of the aryl cation and the steric hindrance of the aromatic ring.[1]

Synthesis of this compound via SNAr

A common synthetic route to this compound involves the reaction of 1,2-dibromobenzene with a thiomethoxide source, such as sodium thiomethoxide (NaSMe). In this reaction, the thiomethoxide anion acts as the nucleophile, displacing one of the bromine atoms on the benzene (B151609) ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for SNAr reactions with thiolates and should be optimized for specific laboratory conditions.

Materials:

-

1,2-dibromobenzene

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,2-dibromobenzene in anhydrous DMF.

-

Add sodium thiomethoxide to the solution. The molar ratio of sodium thiomethoxide to 1,2-dibromobenzene is typically between 1:1 and 1.2:1.

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrS |

| Molar Mass | 203.10 g/mol [4] |

| Appearance | Liquid[4] |

| Density | 1.522 g/mL at 25 °C[4] |

| Boiling Point | 145-146 °C at 27 mmHg[4] |

| Melting Point | -24 °C[4] |

| Refractive Index | n20/D 1.633[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals/Peaks |

| ¹³C NMR (in CDCl₃) | Chemical shifts are observed for the 7 carbon atoms of the molecule.[5] |

| FT-IR (Neat) | The spectrum shows characteristic peaks for C-H stretching of the aromatic ring and the methyl group, as well as C-S and C-Br stretching vibrations.[6] |

| Vapor Phase IR | The vapor phase IR spectrum provides complementary information to the neat IR spectrum.[7] |

Note: For detailed peak assignments and spectra, it is recommended to consult spectral databases such as SpectraBase.[5][6][7]

Factors Influencing the SNAr Reaction

Several factors can influence the rate and outcome of the SNAr reaction for the synthesis of this compound:

-

Nucleophile: The nucleophilicity of the sulfur-based nucleophile is crucial. Thiomethoxide is a potent nucleophile for this transformation.

-

Leaving Group: While fluorine is often the best leaving group in SNAr reactions due to its high electronegativity which activates the ring towards nucleophilic attack, bromine is also a viable leaving group.[2]

-

Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are typically used as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

-

Temperature: As the aromatic ring in 1,2-dibromobenzene is not strongly activated by electron-withdrawing groups, elevated temperatures are generally required to drive the reaction to completion.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a practical application of the addition-elimination mechanism. While the absence of strong electron-withdrawing groups on the substrate necessitates more forcing reaction conditions, the use of a potent nucleophile like sodium thiomethoxide in a polar aprotic solvent allows for the effective synthesis of the target compound. Understanding the underlying mechanism and the influence of various reaction parameters is essential for optimizing the synthesis and achieving high yields and purity, which is of particular importance for its application in research and the development of new pharmaceuticals.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. Illustrated Glossary of Organic Chemistry - SNAr mechanism [chem.ucla.edu]

- 4. This compound 97 19614-16-5 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Characterization of 2-Bromophenyl Methyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromophenyl methyl sulfide (B99878) (also known as 2-bromothioanisole). The document details the expected data from proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for these techniques are also provided, along with a logical workflow for the synthesis and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromophenyl methyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Bromophenyl methyl sulfide.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.48 | Doublet of doublets | dd | Aromatic H |

| ~7.24 | Triplet of doublets | td | Aromatic H |

| ~7.08 | Triplet of doublets | td | Aromatic H |

| ~6.97 | Doublet of doublets | dd | Aromatic H |

| 2.42 | Singlet | s | -SCH₃ |

Note: Data is based on a 90 MHz spectrum in CDCl₃[1]. The aromatic region shows complex splitting patterns due to the ortho, meta, and para couplings of the protons on the substituted benzene (B151609) ring.

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-Bromophenyl methyl sulfide.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-S |

| ~133 | C-Br |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~16 | -SCH₃ |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency. The assignments are based on typical values for substituted thioanisoles.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Representative FT-IR Spectroscopic Data for 2-Bromophenyl methyl sulfide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2925-2850 | Medium-Weak | Aliphatic C-H Stretch (-SCH₃) |

| ~1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1470 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1440 | Medium | CH₃ Asymmetric Bending |

| ~1300 | Medium | CH₃ Symmetric Bending |

| ~1020 | Strong | C-S Stretch |

| 750-700 | Strong | C-Br Stretch / Out-of-plane C-H Bending |

Note: The presented data is representative of a neat liquid sample. The fingerprint region (<1500 cm⁻¹) will contain numerous other bands characteristic of the molecule.

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data for 2-Bromophenyl methyl sulfide.

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | High | [M]⁺ (Molecular ion) |

| 187/189 | Medium | [M-CH₃]⁺ |

| 123 | Medium | [M-Br]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity. The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 2-Bromophenyl methyl sulfide are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-Bromophenyl methyl sulfide in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat 2-Bromophenyl methyl sulfide directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 2-Bromophenyl methyl sulfide (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Transfer the solution to a GC vial.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: Typically set to 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Bromophenyl methyl sulfide in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern of bromine should be clearly visible.

-

Visualization of Workflows and Pathways

General Workflow for Synthesis and Spectroscopic Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Representative Mass Spectrometry Fragmentation Pathway

Caption: A representative fragmentation pathway for 2-Bromophenyl methyl sulfide in mass spectrometry.

References

Theoretical Quantum Chemical Calculations for 2-Bromothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2-Bromothioanisole. It details the computational methodologies, presents key quantitative data in a structured format, and outlines relevant experimental protocols for validation. This document is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction

This compound (C₇H₇BrS) is an organosulfur compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and designing novel molecules with desired biological activities. Theoretical quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties at the atomic level.[3][4] This guide outlines a systematic computational study of this compound, from geometry optimization to the analysis of its electronic and spectroscopic features.

Theoretical Methodology

The computational investigation of this compound is performed using the Gaussian 09 software package. The methodology is based on Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for molecules of this size.[4]

Geometry Optimization

The initial structure of this compound is built and a full geometry optimization is performed in the gas phase using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[5] The 6-311++G(d,p) basis set is employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the sulfur and bromine atoms. The convergence criteria are set to the default values in Gaussian 09. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]

Vibrational Frequency Analysis

Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) for the optimized geometry.[7] This analysis serves two purposes: to confirm the nature of the stationary point and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and the approximate nature of the functional.[8]

Electronic Property Calculations

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[9][10]

-

Mulliken Atomic Charges: Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule.[11][12] This provides insights into the distribution of electron density and the electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[13][14]

The logical workflow for these theoretical calculations is depicted in the following diagram:

Figure 1: Logical workflow for the theoretical quantum chemical calculations of this compound.

Quantitative Data

The following tables summarize the key quantitative data obtained from the theoretical calculations of this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles for this compound calculated at the B3LYP/6-311++G(d,p) level of theory are presented in Table 1.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.912 |

| C-S | 1.785 | |

| S-CH₃ | 1.810 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-H (aromatic) | 1.082 - 1.085 | |

| C-H (methyl) | 1.090 - 1.095 | |

| Bond Angles (°) | C-C-Br | 120.5 |

| C-C-S | 121.8 | |

| C-S-C | 104.2 | |

| C-C-C (aromatic) | 118.5 - 121.0 | |

| H-C-H (methyl) | 108.5 - 109.8 |

Vibrational Frequencies

Selected calculated and experimental FT-IR vibrational frequencies for this compound are listed in Table 2. The theoretical frequencies have been scaled by a factor of 0.967.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |

| C-H stretch (aromatic) | 3060 - 3085 | ~3060 |

| C-H stretch (methyl) | 2920 - 2980 | ~2925, 2955 |

| C=C stretch (aromatic) | 1580, 1470, 1440 | ~1582, 1473, 1442 |

| C-S stretch | 685 | ~690 |

| C-Br stretch | 540 | ~545 |

Electronic Properties

The key electronic properties of this compound are summarized in Table 3.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.33 eV |

| Dipole Moment | 1.85 Debye |

Mulliken Atomic Charges

The calculated Mulliken atomic charges for selected atoms of this compound are presented in Table 4.

Table 4: Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| Br | -0.05 |

| S | -0.12 |

| C (attached to Br) | 0.08 |

| C (attached to S) | 0.15 |

| C (methyl) | -0.25 |

| H (average, methyl) | 0.10 |

Experimental Protocols

For the validation of the theoretical results, comparison with experimental data is essential. The following are detailed methodologies for key experiments related to this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the nucleophilic substitution of 2-bromothiophenol (B30966) with iodomethane (B122720).[15]

Procedure:

-

Under an inert argon atmosphere, dissolve sodium hydroxide (B78521) (0.32 g, 7.9 mmol) in ethanol (B145695) (3.0 mL).

-

Slowly add 2-bromothiophenol (1.0 g, 5.29 mmol) to the solution and stir for 30 minutes at room temperature.

-

Add iodomethane (0.5 mL, 7.9 mmol) to the reaction mixture and continue stirring at room temperature for 3 hours.

-

Quench the reaction by adding ice water (4.0 mL).

-

Extract the aqueous mixture with dichloromethane (B109758) (3 x 10 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using petroleum ether as the eluent to obtain pure this compound.[15]

The workflow for the synthesis and purification of this compound is illustrated below.

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of liquid this compound can be recorded as a neat film between KBr plates using a Bruker Tensor 27 FT-IR spectrometer or equivalent.[16] The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a Bruker AC-300 spectrometer or equivalent.[17] The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: Expected chemical shifts (δ) in ppm are approximately 7.48 (d), 7.24 (t), 7.08 (t), 6.97 (d) for the aromatic protons and 2.42 (s) for the methyl protons.[18]

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms in the molecule.[19]

Conclusion

This technical guide has provided a comprehensive framework for the theoretical quantum chemical investigation of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational frequency analysis, and electronic property calculations offer a robust approach to understanding the fundamental characteristics of this important synthetic intermediate. The tabulated quantitative data for optimized geometry, vibrational frequencies, and electronic properties serve as a valuable reference for researchers. Furthermore, the detailed experimental protocols for synthesis and spectroscopic characterization provide the necessary information for the experimental validation of the theoretical findings. The integrated computational and experimental approach outlined herein is crucial for the rational design and development of new molecules based on the this compound scaffold.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. or.niscpr.res.in [or.niscpr.res.in]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. joaquinbarroso.com [joaquinbarroso.com]

- 11. Mulliken charge [openmx-square.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. This compound | 19614-16-5 [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. This compound(19614-16-5) 1H NMR [m.chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Void: A Technical Guide to the Crystal Structure of 2-Bromothioanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-bromothioanisole and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. A thorough review of publicly accessible crystallographic databases reveals a significant gap in the literature, with no reported crystal structures for this compound or its direct bromo-isomers. To provide a foundational context for researchers in this area, this document presents the known crystal structures of the parent compound, thioanisole (B89551), and a related halogenated analogue, 3-bromoanisole (B1666278). Detailed, actionable protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound derivatives are provided to empower researchers to generate this missing data. This guide serves as both a summary of the current state of knowledge and a practical handbook for the structural elucidation of this compound class.

Current State of Crystallographic Data: A Noticeable Absence

As of the date of this publication, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) has revealed no deposited crystal structures for this compound or its positional isomers (3-bromothioanisole and 4-bromothioanisole). This absence of data highlights an opportunity for significant contributions to the field of structural chemistry.

To provide a baseline for comparison and to aid in future structural analysis, the crystallographic data for the parent molecule, thioanisole, and a related bromo-substituted ether, 3-bromoanisole, have been compiled from the Crystallography Open Database (COD).

Crystallographic Data for Thioanisole (Parent Compound)

The crystal structure of thioanisole has been determined and is available in the Crystallography Open Database. The data provides insight into the fundamental packing and conformational preferences of the methylthio-benzene core.

Table 1: Crystallographic Data for Thioanisole

| Parameter | COD Entry 4117651 |

| Chemical Formula | C₇H₈S |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a (Å) | 5.86 |

| b (Å) | 7.7 |

| c (Å) | 14.73 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Cell Volume (ų) | 661.1 |

| Temperature (K) | 143 |

Data sourced from the Crystallography Open Database.[1]

Crystallographic Data for 3-Bromoanisole (Related Compound)

As a structural analogue, 3-bromoanisole (the oxygen-containing counterpart) provides a useful reference for understanding the potential influence of a bromine substituent on the crystal packing of an aromatic ring.

Table 2: Crystallographic Data for 3-Bromoanisole

| Parameter | COD Entry 4066670 |

| Chemical Formula | C₇H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a (Å) | 13.065 |

| b (Å) | 4.015 |

| c (Å) | 13.918 |

| α (°) | 90 |

| β (°) | 109.11 |

| γ (°) | 90 |

| Cell Volume (ų) | 689.6 |

| Temperature (K) | Not Reported |

Data sourced from the Crystallography Open Database.[2]

Experimental Protocols for Structure Determination

The following sections provide detailed methodologies for researchers aiming to determine the crystal structure of this compound derivatives.

Synthesis of this compound

This protocol is adapted from established methods for the bromination of thioanisole, which typically yields a mixture of ortho- and para-isomers that require separation.

Materials:

-

Thioanisole

-

Liquid Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Iron(II) chloride (FeCl₂) or Aluminum chloride (AlCl₃) as a catalyst

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve thioanisole (1.0 equivalent) in dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(II) chloride or aluminum chloride (approx. 0.001-0.002 equivalents) to the stirred solution.

-

Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise from the dropping funnel over several hours. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of products.

-

Work-up: Quench the reaction by carefully adding a 5% aqueous solution of sodium hydroxide. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% NaOH solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil, which contains a mixture of this compound and 4-bromothioanisole, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2-bromo isomer.

Single-Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. Several techniques should be attempted. The target compound, this compound, is a liquid at room temperature, which necessitates co-crystallization or crystallization at low temperatures.

General Considerations:

-

Use highly purified material.

-

Use clean glassware, free of any scratches or dust.

-

Minimize vibrations by placing crystallization vessels in an undisturbed location.

Method 1: Slow Evaporation

-

Dissolve the purified this compound derivative in a minimal amount of a suitable volatile solvent (e.g., hexane, ethanol, or dichloromethane).

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes from a needle.

-

Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

Method 2: Slow Cooling

-

Create a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene) at an elevated temperature.

-

Ensure all the solid material is dissolved.

-

Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a large, insulated container (like a Dewar flask filled with warm water).

-

For compounds that are liquids at room temperature, this method can be adapted for sub-ambient temperatures using a controlled cooling apparatus.

Method 3: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or toluene) in a small open vial.

-

Place this vial inside a larger, sealed jar that contains a layer of a "poor" solvent (e.g., hexane or pentane), in which the compound is less soluble. The "poor" solvent should be more volatile than the "good" solvent.

-

Over time, the vapor from the "poor" solvent will diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections are applied for experimental factors such as background noise, Lorentz factor, and polarization.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other model parameters are refined against the experimental diffraction data using least-squares methods to achieve the best possible fit between the calculated and observed structure factors.

-

Validation and Deposition: The final crystal structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a public database such as the CCDC to make it available to the scientific community.

Visualizing the Path to a Crystal Structure

The process of determining a crystal structure is a multi-step workflow that combines chemical synthesis with physical analysis and computational modeling. The following diagram illustrates the logical progression from a starting chemical to a fully refined and deposited crystal structure.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Solubility of 2-Bromothioanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromothioanisole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, enabling researchers to generate precise and reliable data. Furthermore, a structured template for data presentation is provided to facilitate comparative analysis.

Introduction to the Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical processes. In drug development, for instance, understanding solubility is crucial for designing efficient synthetic routes, developing effective purification strategies (such as crystallization), and formulating the final active pharmaceutical ingredient (API).

This guide is intended to equip researchers with the necessary knowledge to experimentally determine the solubility of this compound in a systematic and reproducible manner.

Data Presentation: A Template for Solubility Data

To ensure consistency and facilitate the comparison of solubility data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents of interest.

-

Apparatus:

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1°C).

-

Analytical balance (±0.0001 g).

-

Glass vials or flasks with airtight screw caps.

-

Magnetic stirrer and stir bars.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material).

-

Volumetric flasks and pipettes.

-

An appropriate analytical instrument for quantification, such as:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Gas Chromatography (GC) with a suitable detector.

-

UV-Vis Spectrophotometer.

-

-

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.[3]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-